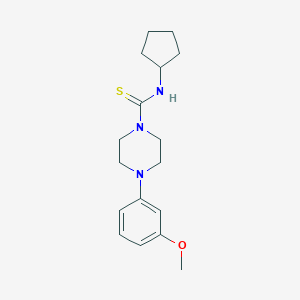

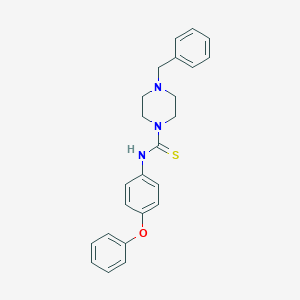

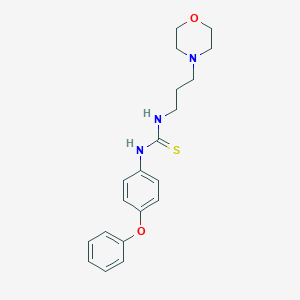

![molecular formula C17H18Cl2N2O2S2 B216450 N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea](/img/structure/B216450.png)

N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea, also known as 2C-T-7, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1980s by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, it has gained popularity among recreational drug users due to its potent psychedelic effects. However, in recent years, researchers have been exploring the potential scientific applications of this compound.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea is not fully understood, but it is believed to work by altering the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. This leads to changes in perception, mood, and cognition, which are responsible for the psychedelic effects of the drug.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea are complex and varied, depending on the dose and route of administration. Some of the reported effects include altered perception of time and space, enhanced creativity and introspection, and increased emotional sensitivity. However, the drug can also produce negative effects, such as anxiety, paranoia, and hallucinations, especially at higher doses.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has several advantages for use in laboratory experiments, including its potent and predictable effects, its relative ease of synthesis, and its low toxicity. However, there are also several limitations to its use, including the potential for abuse and the lack of standardized dosing protocols.

Future Directions

There are several areas of future research that could be explored with N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. One area of interest is the potential for the drug to be used in combination with other psychoactive compounds to enhance its therapeutic effects. Another area of research could focus on the development of new analogs of N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea with improved pharmacological properties and reduced side effects. Additionally, more research is needed to fully understand the long-term effects of the drug on the brain and body, as well as its potential for addiction and abuse.

Conclusion:

In conclusion, N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea is a synthetic psychedelic drug that has gained popularity among recreational drug users in recent years. However, it also has potential scientific applications, particularly in the field of mental health. While there are several advantages to using this compound in laboratory experiments, there are also limitations and potential risks that must be taken into account. Further research is needed to fully understand the potential of this compound and to develop new analogs with improved properties.

Synthesis Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea involves several steps and requires specialized equipment and chemicals. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This compound is then treated with 4-chlorophenacyl bromide to yield the desired product, N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea. The synthesis process is complex and requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea has been the subject of several scientific studies in recent years. One area of research has focused on its potential as a therapeutic agent for the treatment of certain mental health conditions, such as depression, anxiety, and post-traumatic stress disorder. Preliminary studies have shown promising results, with some patients reporting significant improvements in their symptoms after taking the drug.

properties

Product Name |

N-(4-chloro-2,5-dimethoxyphenyl)-N'-{2-[(4-chlorophenyl)sulfanyl]ethyl}thiourea |

|---|---|

Molecular Formula |

C17H18Cl2N2O2S2 |

Molecular Weight |

417.4 g/mol |

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-chlorophenyl)sulfanylethyl]thiourea |

InChI |

InChI=1S/C17H18Cl2N2O2S2/c1-22-15-10-14(16(23-2)9-13(15)19)21-17(24)20-7-8-25-12-5-3-11(18)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H2,20,21,24) |

InChI Key |

PZCKYJSNZODDNM-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1NC(=S)NCCSC2=CC=C(C=C2)Cl)OC)Cl |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=S)NCCSC2=CC=C(C=C2)Cl)OC)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

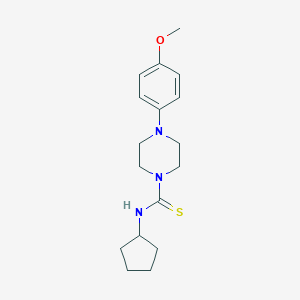

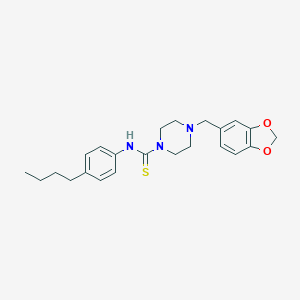

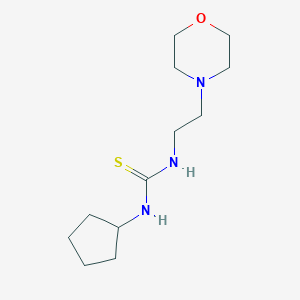

![N-(4-butylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B216376.png)

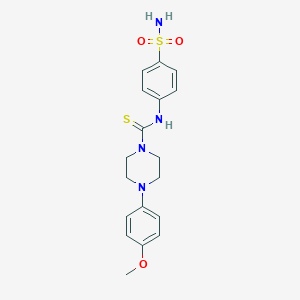

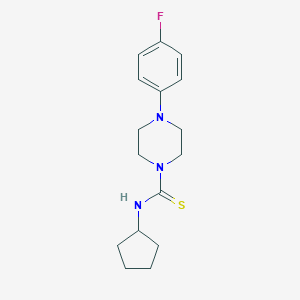

![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

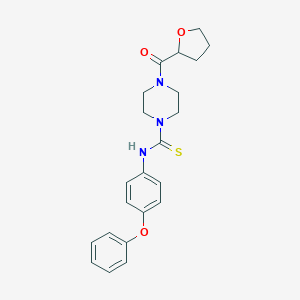

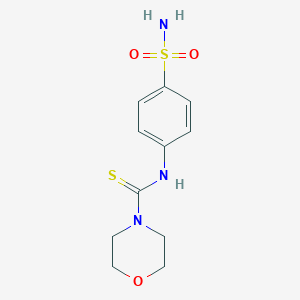

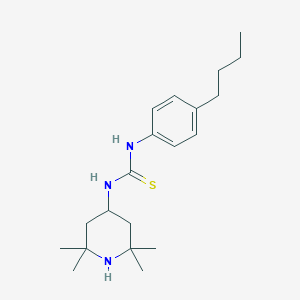

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)